4,7-dimethyl-2-(4-propoxyphenyl)tetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione
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Overview
Description
4,7-dimethyl-2-(4-propoxyphenyl)tetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione: “Dihydrothiophene S,S-dioxide” , is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: 4,7-dimethyl-2-(4-propoxyphenyl)-1,3,5,6-tetrahydro-4,7-methanoisoindole-1,3-dione
This compound belongs to the class of heterocyclic compounds and contains both an isoindole ring and a thiophene S,S-dioxide moiety. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Cycloaddition Reaction:
Oxidation of Dihydrothiophene:
- Industrial-scale production typically involves the cycloaddition route due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The thiophene S,S-dioxide group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of the isoindole ring can yield the corresponding tetrahydroisoindole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
Antioxidant Activity:
Biological Targets:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1,7-dimethyl-4-(4-propoxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5,8-trione |
InChI |
InChI=1S/C20H23NO4/c1-4-9-25-13-7-5-12(6-8-13)21-17(23)15-16(18(21)24)20(3)11-19(15,2)10-14(20)22/h5-8,15-16H,4,9-11H2,1-3H3 |
InChI Key |
SZSPPIDCQGEOHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(CC3(CC4=O)C)C |
Origin of Product |
United States |
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